molecular formula C10H13NO4S B15326641 3-[Ethyl(methanesulfonyl)amino]benzoic acid CAS No. 89469-47-6

3-[Ethyl(methanesulfonyl)amino]benzoic acid

Cat. No.: B15326641
CAS No.: 89469-47-6
M. Wt: 243.28 g/mol
InChI Key: CGZXJCWYAHBGEJ-UHFFFAOYSA-N
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Description

3-(N-Ethylmethanesulfonamido)benzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with an N-ethylmethanesulfonamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-ethylmethanesulfonamido)benzoic acid typically involves the introduction of the N-ethylmethanesulfonamido group onto a benzoic acid derivative. One common method is through the reaction of 3-aminobenzoic acid with ethylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of 3-(N-ethylmethanesulfonamido)benzoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(N-Ethylmethanesulfonamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-(N-Ethylmethanesulfonamido)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a potential therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-(N-ethylmethanesulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Aminobenzoic acid: A precursor in the synthesis of 3-(N-ethylmethanesulfonamido)benzoic acid.

    Benzoic acid: The core structure shared by many derivatives, including 3-(N-ethylmethanesulfonamido)benzoic acid.

    Sulfonamides: A class of compounds with similar functional groups and potential biological activities.

Uniqueness

3-(N-Ethylmethanesulfonamido)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an aromatic ring with a sulfonamide group makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

89469-47-6

Molecular Formula

C10H13NO4S

Molecular Weight

243.28 g/mol

IUPAC Name

3-[ethyl(methylsulfonyl)amino]benzoic acid

InChI

InChI=1S/C10H13NO4S/c1-3-11(16(2,14)15)9-6-4-5-8(7-9)10(12)13/h4-7H,3H2,1-2H3,(H,12,13)

InChI Key

CGZXJCWYAHBGEJ-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC(=C1)C(=O)O)S(=O)(=O)C

Origin of Product

United States

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